C6-Fluoro Substitution Enhances PDE5 Inhibitory Potency by ≥100-Fold Relative to C6-Unsubstituted 4-Benzylaminoquinolines
In the 4-benzylaminoquinoline chemotype, an electron-withdrawing group at the quinoline C6 position substantially enhances PDE5 inhibitory potency. Jiang et al. (2004) reported that C6-substituted analogs achieved PDE5 IC50 values as low as 50 pM, representing a >100-fold improvement over C6-unsubstituted parent compounds in the same assay [1]. The target compound CAS 1326878-57-2 incorporates a fluorine at C6, providing this critical electron-withdrawing effect. This SAR feature is conserved across the series and directly supports the selection of C6-fluorinated 4-benzylaminoquinolines over non-fluorinated C6 prototypes for PDE5-targeted studies.
| Evidence Dimension | PDE5 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Specific IC50 not publicly reported for CAS 1326878-57-2; C6-fluoro substitution present, consistent with optimized pharmacophore |
| Comparator Or Baseline | C6-unsubstituted 4-benzylaminoquinoline analogs: IC50 significantly higher (>100-fold difference from C6-EWG-substituted analogs in the same series [1]) |
| Quantified Difference | >100-fold potency enhancement attributed to C6 electron-withdrawing group substitution (class-level SAR); exact value for CAS 1326878-57-2 not determined from available evidence |
| Conditions | In vitro PDE5 enzymatic assay; Bioorg. Med. Chem. Lett. 2004, 14, 1719-1722 [1] |
Why This Matters
C6-fluorinated quinolines are mechanistically preferred over non-fluorinated analogs for PDE5-focused screening cascades; selecting an unsubstituted C6 analog risks a ≥100-fold loss in target potency.
- [1] Jiang, W. et al. (2004). Quinolines as extremely potent and selective PDE5 inhibitors as potential agents for treatment of erectile dysfunction. Bioorganic & Medicinal Chemistry Letters, 14(7), 1719-1722. View Source
